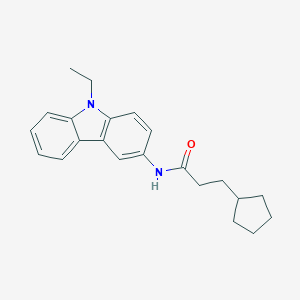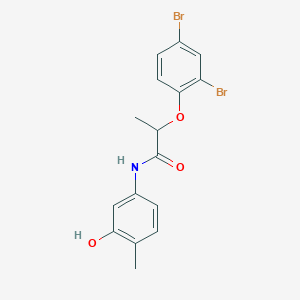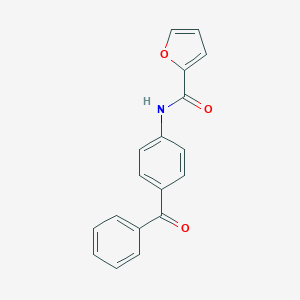
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate, also known as IMB-5, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been shown to have insecticidal properties and can be used as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate. One direction is to further study its anti-inflammatory and anti-cancer properties and its potential use in the treatment of these diseases. Another direction is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and its potential use in the development of new materials.
Méthodes De Synthèse
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate is synthesized using a specific method that involves the reaction of 2-isopropyl-5-methylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate as a white solid with a high yield.
Applications De Recherche Scientifique
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been shown to have insecticidal properties and can be used as a pesticide. In material science, 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been studied for its potential use in the development of new materials such as liquid crystals.
Propriétés
Nom du produit |
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate |
|---|---|
Formule moléculaire |
C17H20O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H20O4S/c1-12(2)16-10-5-13(3)11-17(16)21-22(18,19)15-8-6-14(20-4)7-9-15/h5-12H,1-4H3 |
Clé InChI |
IIIWTQJIMRDDAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




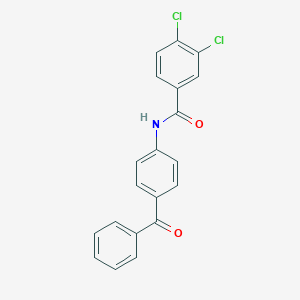
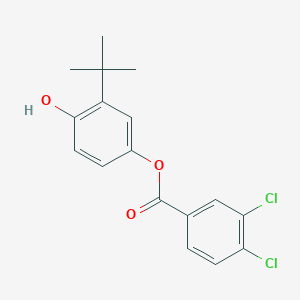
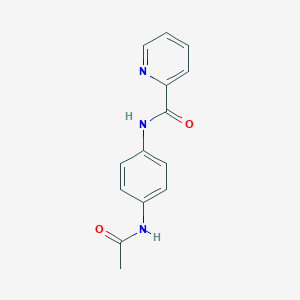
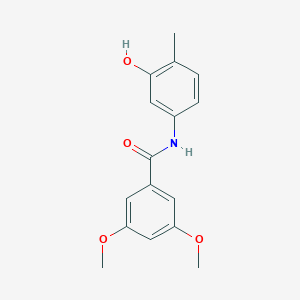
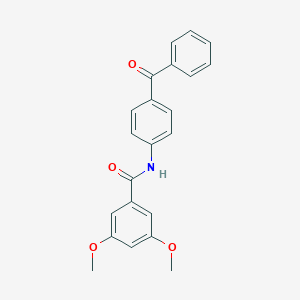

![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
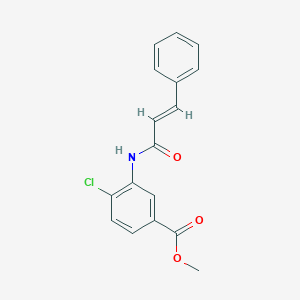
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
